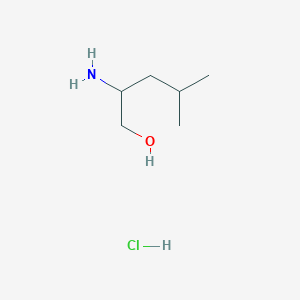

2-Amino-4-methylpentan-1-OL hydrochloride

Beschreibung

Contextual Significance in Organic Synthesis and Stereochemistry

The primary significance of 2-Amino-4-methylpentan-1-ol (B168986) hydrochloride in organic synthesis lies in its utility as a chiral precursor and auxiliary. Its inherent chirality is leveraged to induce stereoselectivity in a variety of chemical transformations, leading to the formation of specific stereoisomers of a desired product. This control over the three-dimensional arrangement of atoms is crucial in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

One of the most prominent applications of (S)-2-amino-4-methylpentan-1-ol is in the synthesis of chiral ligands for asymmetric catalysis. Chiral 1,2-amino alcohols are well-established precursors for a range of important ligand classes. For instance, they are readily converted into chiral oxazolines. wikipedia.org These oxazoline-containing ligands, in turn, are widely employed in a multitude of metal-catalyzed asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions. The stereocenter adjacent to the coordinating nitrogen atom of the oxazoline (B21484) ring, which originates from the amino alcohol, plays a crucial role in influencing the stereochemical outcome of the catalytic process. wikipedia.org

Furthermore, (S)-2-amino-4-methylpentan-1-ol serves as a key starting material for the synthesis of chiral β-aminophosphine derivatives. rsc.org The established protocol for preparing these ligands often involves the conversion of the amino alcohol to a suitable leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a phosphide (B1233454) source. rsc.org These β-aminophosphine ligands are valuable in various catalytic applications due to their unique steric and electronic properties.

The compound also finds application as a chiral auxiliary. In this role, it is temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recycled. This strategy is a powerful tool for the synthesis of enantiomerically pure compounds.

Scope of Academic Research on 2-Amino-4-methylpentan-1-OL Hydrochloride

Academic research on this compound and its parent amino alcohol, L-leucinol, spans several key areas of organic synthesis. A significant portion of the research focuses on its incorporation into novel chiral ligands and catalysts and their subsequent application in asymmetric synthesis.

Studies have explored the use of L-leucinol-derived catalysts in the enantioselective reduction of ketones. wikipedia.orguwindsor.ca For example, chiral oxazaborolidine catalysts prepared from amino alcohols can be used in conjunction with a stoichiometric reducing agent like borane (B79455) to convert prochiral ketones into chiral alcohols with high enantioselectivity. wikipedia.org The steric bulk of the isobutyl group from the leucinol backbone can influence the facial selectivity of the hydride attack on the ketone.

Research has also delved into the synthesis of various heterocyclic compounds starting from 2-amino-4-methylpentan-1-ol. Its bifunctional nature makes it an ideal starting point for constructing rings containing both nitrogen and oxygen. For example, it can be used in the synthesis of chiral morpholin-2-ones and other N,O-heterocycles. researchgate.net

The development of new synthetic methodologies often features this compound or its derivatives. For instance, recent research has highlighted the importance of chiral 1,2-amino alcohols in the development of ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, a key transformation for accessing a wide range of pharmaceutical compounds. nih.gov

While a large body of research exists on the broader class of chiral 1,2-amino alcohols, studies specifically detailing the unique advantages or disadvantages of this compound in comparison to other analogues are less common. However, its ready availability from the chiral pool (L-leucine) and its specific steric profile ensure its continued use and investigation in academic and industrial research laboratories.

Chemical and Physical Properties of (S)-2-Amino-4-methylpentan-1-OL Hydrochloride

| Property | Value | Source |

| Molecular Formula | C6H16ClNO | PubChem |

| Molecular Weight | 153.65 g/mol | PubChem |

| IUPAC Name | (2S)-2-amino-4-methylpentan-1-ol;hydrochloride | PubChem |

| CAS Number | 17016-87-4 | PubChem |

| Synonyms | (S)-Leucinol hydrochloride, L-Leucinol hydrochloride | PubChem |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-amino-4-methylpentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-5(2)3-6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHVRRKOBBNFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 4 Methylpentan 1 Ol Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections of 2-Amino-4-methylpentan-1-OL (B168986) Hydrochloride

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 2-amino-4-methylpentan-1-ol, the most effective retrosynthetic strategy involves a functional group interconversion (FGI) and a C-C bond disconnection that leads back to a readily available chiral precursor.

The primary disconnection strategy identifies the chiral amino alcohol moiety as the key feature. The most logical disconnection is the reduction of the carboxylic acid functionality of the amino acid L-leucine. This approach falls under the "chiral pool" strategy, which leverages the abundant supply of enantiomerically pure starting materials from nature. wikipedia.org L-leucine possesses the exact carbon skeleton and stereochemistry required for the (S)-enantiomer of leucinol.

A typical retrosynthetic pathway is as follows:

Target: (S)-2-Amino-4-methylpentan-1-ol hydrochloride.

Step 1 (Salt Formation): Disconnect the hydrochloride salt, leading back to the free base, (S)-2-amino-4-methylpentan-1-ol. This is a standard final step involving treatment with HCl. google.com

Step 2 (Functional Group Interconversion): The primary alcohol is seen as the reduction product of a carboxylic acid. This points to (S)-leucine as the immediate precursor.

Precursor: (S)-Leucine, a naturally occurring, inexpensive chiral amino acid. uh.edubaranlab.org

This strategy is highly efficient as it preserves the stereocenter from the starting material, avoiding the need for asymmetric synthesis or chiral resolution.

Enantioselective Synthesis of Chiral 2-Amino-4-methylpentan-1-OL Hydrochloride and Its Stereoisomers

Enantioselective synthesis is crucial for producing specific stereoisomers of leucinol, which are often required for applications in pharmaceuticals and as chiral auxiliaries.

The most direct and common method for synthesizing enantiopure (S)-2-amino-4-methylpentan-1-ol is the reduction of the corresponding amino acid, L-leucine. wikipedia.orgbaranlab.org The carboxylic acid group is reduced to a primary alcohol while retaining the stereochemical integrity of the α-carbon.

This transformation can be achieved using various reducing agents.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing carboxylic acids directly. The reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).

Borane (B79455) Reagents: Borane-THF complex (BH₃·THF) or borane dimethyl sulfide (B99878) complex (BMS) are also effective and often show better functional group tolerance than LiAlH₄.

Sodium Borohydride (B1222165) (NaBH₄) and Iodine: This combination in THF generates borane in situ and effectively reduces the carboxylic acid.

In many procedures, the amino acid is first converted to its methyl ester, which is then reduced. A convenient method for this esterification involves using trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which produces the amino acid methyl ester hydrochloride in high yield. nih.gov

Table 1: Selected Reagents for the Reduction of Leucine (B10760876) Derivatives

| Leucine Derivative | Reducing Agent | Solvent | Typical Outcome |

|---|---|---|---|

| L-Leucine | LiAlH₄ | THF | High yield reduction to L-Leucinol |

| L-Leucine | BH₃·THF | THF | Effective reduction, good selectivity |

| L-Leucine Methyl Ester | NaBH₄ | Ethanol/Methanol | High yield reduction of the ester |

| L-Leucine | NaBH₄ / I₂ | THF | In situ generation of diborane (B8814927) for reduction |

Asymmetric catalysis offers a powerful alternative to chiral pool methods, creating the chiral center from a prochiral substrate. For amino alcohols like leucinol, asymmetric transfer hydrogenation (ATH) of α-amino ketones is a highly effective strategy. nih.gov

This process typically involves:

Substrate Synthesis: Preparation of a prochiral α-amino ketone precursor, such as 1-amino-4-methylpentan-2-one.

Asymmetric Reduction: The ketone is reduced using a chiral catalyst, often based on ruthenium (Ru) or rhodium (Rh), with a chiral ligand. A hydrogen donor, such as formic acid or isopropanol (B130326), is used in the transfer hydrogenation.

A recent study demonstrated the synthesis of various chiral 1,2-amino alcohols using a ruthenium-catalyzed ATH of unprotected α-ketoamines, achieving excellent enantioselectivities (>99% ee) and high yields. nih.gov This methodology is directly applicable to the synthesis of both (R)- and (S)-leucinol by selecting the appropriate enantiomer of the catalyst.

Table 2: Asymmetric Catalysis for Chiral Amino Alcohol Synthesis

| Catalyst System | Reaction Type | Substrate Type | Key Advantage |

|---|---|---|---|

| Ru-TsDPEN | Asymmetric Transfer Hydrogenation | α-Amino Ketones | High enantioselectivity and yield for unprotected amines. nih.gov |

| Rh-DIPAMP | Asymmetric Hydrogenation | α-Enamido Esters | Classic method for creating α-amino acid precursors. |

| Organocatalysts (e.g., Proline-derived) | Asymmetric Aldol (B89426)/Mannich Reactions | Aldehydes, Imines | Metal-free synthesis, building blocks for amino alcohols. nih.gov |

Diastereoselective methods are employed to synthesize analogues of leucinol with additional stereocenters, controlling their relative configuration. A versatile approach utilizes 1,3-oxazinan-6-ones as chiral synthons. nih.gov These heterocyclic scaffolds can be derived from β-amino acids and allow for stereocontrolled reactions at the C5 position.

The general process involves:

Formation of a 1,3-oxazinan-6-one from a suitable N-protected β-amino acid.

Diastereoselective enolate reaction (e.g., alkylation or hydroxylation) at the C5 position. The existing stereocenter at C4 directs the stereochemical outcome of the reaction.

Hydrolysis of the oxazinanone ring to release the new, highly functionalized β-amino acid derivative with excellent diastereoselectivity. nih.govresearchgate.net

This strategy allows for the synthesis of α-methyl or α-hydroxy-β-amino acids, which are direct analogues of the aminopentanol structure, with high control over the newly formed stereocenter. nih.gov

Optimization of Reaction Conditions and Process Development for this compound Synthesis

Optimizing reaction conditions is essential for developing safe, scalable, and cost-effective synthetic processes. Key parameters that are often optimized include solvent, temperature, catalyst loading, and reaction time. shd-pub.org.rs

For the synthesis of leucinol via the reduction of L-leucine, optimization studies would focus on:

Solvent Choice: While THF is common, exploring alternative ether solvents could improve safety and workup procedures.

Temperature Control: For highly exothermic reagents like LiAlH₄, maintaining a low temperature (e.g., 0 °C) during addition is critical to prevent side reactions and ensure safety. The reaction is then often allowed to warm to room temperature or gently refluxed to ensure completion. researchgate.net

Stoichiometry: Using the minimum necessary amount of reducing agent reduces cost and simplifies quenching and workup.

Workup Procedure: The workup after reduction with metal hydrides (like LiAlH₄) is crucial for isolating the product in high purity and yield. The Fieser workup (sequential addition of water, then NaOH solution) is a standard procedure to precipitate aluminum salts for easy filtration.

Table 3: Example of Reaction Condition Optimization for a Three-Component Synthesis

| Entry | Catalyst | Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine | Ethanol | Reflux | 120 | 75 |

| 2 | L-proline | Ethanol | Reflux | 150 | 70 |

| 3 | Sodium Ethoxide | Ethanol | Reflux | 60 | 85 |

| 4 | Sodium Ethoxide | DMF | Reflux | 45 | 92 |

| 5 | Sodium Ethoxide | Solvent-free | Room Temp | 5 | 95 |

Note: This table is a representative example of optimization studies for a multicomponent reaction, illustrating how variables affect the outcome. researchgate.net A similar approach would be applied to optimize steps in the synthesis of this compound.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles aims to make syntheses more environmentally benign. nih.gov For leucinol synthesis, this involves several potential improvements over classical methods.

Alternative Solvents: Replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives is a key goal. For reactions involving amino acid derivatives, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been evaluated as sustainable options. nih.gov

Biocatalysis: Using enzymes for synthesis offers high selectivity under mild, aqueous conditions. A biocatalytic approach could involve a transaminase coupled with a keto-reductase to convert a keto acid into the desired chiral amino alcohol, avoiding harsh chemical reagents. Multi-step biocatalytic strategies for synthesizing chiral amino alcohols are an active area of research. nih.gov

Atom Economy: Catalytic routes, such as the asymmetric hydrogenation described in section 2.2.2, are inherently more atom-economical than methods using stoichiometric reagents like LiAlH₄, which generate significant inorganic waste.

Energy Efficiency: Developing reactions that proceed efficiently at room temperature, such as the solvent-free method shown in Table 3, reduces energy consumption compared to processes requiring reflux conditions. researchgate.net

Table 4: Comparison of Synthetic Routes by Green Chemistry Metrics

| Synthetic Route | Key Reagent | Solvent | Green Chemistry Advantage/Disadvantage |

|---|---|---|---|

| Chiral Pool (Classical) | LiAlH₄ | THF | (-) Poor atom economy, hazardous reagent and workup. |

| Asymmetric Catalysis | Ru-catalyst, H₂ | Methanol/Ethanol | (+) High atom economy, reduces waste. |

| Biocatalysis | Enzymes (e.g., Reductase) | Water/Buffer | (+) Mild conditions, renewable catalyst, safe solvent. nih.gov |

| Greener Solvents | BH₃·THF | 2-MeTHF | (+) Reduced environmental impact from solvent. nih.gov |

Research on Scalable Production of this compound

A significant body of research is dedicated to the efficient synthesis of L-leucinol, the precursor to the target molecule. The most common and industrially viable route starts from the readily available and relatively inexpensive amino acid, L-leucine. The primary transformation required is the reduction of the carboxylic acid group of L-leucine to a primary alcohol.

One of the key challenges in the scalable production of L-leucinol is the selection of an appropriate reducing agent and solvent system that is not only efficient but also safe and economical for large-scale operations. While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective on a laboratory scale, their high reactivity, cost, and the need for anhydrous conditions make them less suitable for industrial production.

The final step in the production of this compound is the conversion of L-leucinol to its hydrochloride salt. This is typically achieved by treating a solution of L-leucinol with hydrochloric acid. The process parameters for this step, such as the solvent, temperature, and stoichiometry of the acid, are carefully controlled to ensure complete conversion and to facilitate the isolation of the final product in a crystalline form with high purity.

Detailed Research Findings

Recent research into the scalable production of this compound has explored various synthetic routes, with a strong emphasis on process optimization and the use of efficient catalytic systems. The primary pathway involves the reduction of L-leucine or its derivatives.

One approach that has been investigated for large-scale synthesis is the catalytic hydrogenation of L-leucine esters. This method avoids the use of stoichiometric amounts of metal hydrides, making it more environmentally friendly and cost-effective. The process typically involves the esterification of L-leucine, followed by the hydrogenation of the resulting ester in the presence of a suitable catalyst, such as a ruthenium or rhodium complex. The reaction conditions, including hydrogen pressure, temperature, and catalyst loading, are critical for achieving high yields and selectivities.

| Parameter | Range | Optimal Condition |

| Catalyst | Ru-based, Rh-based | [Ru(acac)3]/[P(Oct)3] |

| Solvent | Alcohols, Ethers | Methanol |

| Temperature | 50-150 °C | 100 °C |

| Pressure | 10-100 bar | 50 bar |

| Substrate | L-leucine methyl ester | N/A |

| Yield | 85-98% | >95% |

Biocatalytic methods have also shown significant promise for the scalable synthesis of L-leucinol. One such method employs a carboxylate reductase enzyme to directly convert L-leucine to L-leucinol. This one-step enzymatic reduction offers high enantioselectivity and operates under mild reaction conditions. The scalability of this process depends on the availability, stability, and activity of the enzyme, as well as the efficiency of cofactor regeneration systems.

| Parameter | Value |

| Enzyme | Carboxylate Reductase |

| Cofactor | NADPH |

| Reaction pH | 6.5-7.5 |

| Temperature | 25-37 °C |

| Conversion Rate | >90% |

| Enantiomeric Excess | >99% |

Following the synthesis of L-leucinol, the formation of the hydrochloride salt is a critical step for purification and stabilization. This is typically achieved by dissolving the L-leucinol in a suitable solvent, such as isopropanol or ethyl acetate, and then adding a stoichiometric amount of hydrochloric acid. The resulting this compound precipitates out of the solution and can be isolated by filtration, washed, and dried. The crystallization conditions are carefully controlled to obtain a product with the desired particle size and purity.

| Parameter | Condition |

| Solvent | Isopropanol |

| Acid | HCl (in isopropanol) |

| Temperature | 0-5 °C |

| Stirring Time | 1-2 hours |

| Isolation | Filtration |

| Purity | >99% |

Chemical Reactivity and Mechanistic Studies of 2 Amino 4 Methylpentan 1 Ol Hydrochloride

Elucidation of Reaction Mechanisms Involving Amino and Hydroxyl Functionalities of 2-Amino-4-methylpentan-1-OL (B168986) Hydrochloride

The reactivity of 2-Amino-4-methylpentan-1-ol, often referred to as Leucinol in its non-salt form, is characterized by the interplay between its nucleophilic amino group and its hydroxyl group. The hydrochloride salt form means the amine is present as an ammonium (B1175870) chloride salt, which requires neutralization with a base to liberate the lone pair on the nitrogen, enabling it to act as a nucleophile.

Nucleophilic Substitution Reactions and Kinetics

The primary amine of 2-Amino-4-methylpentan-1-ol is a potent nucleophile once deprotonated. It readily participates in nucleophilic substitution reactions with various electrophiles.

N-Alkylation and N-Acylation: The amino group can be alkylated by alkyl halides or undergo acylation with acyl chlorides or anhydrides to form secondary amines and amides, respectively. For instance, the nitrogen's lone pair can attack the electrophilic carbon of an alkyl bromide, displacing the bromide ion in a standard S_N2 reaction. etsu.edu

Reaction with Triazines: Chiral derivatizing reagents based on cyanuric chloride (trichloro-s-triazine) react with the amino group of amino alcohols. The chlorine atoms on the triazine ring are substituted by the nucleophilic amine, a reaction that can be used to form diastereomers for analytical separation. akjournals.com

Oxidation and Reduction Pathways of 2-Amino-4-methylpentan-1-OL Hydrochloride

The functional groups of 2-Amino-4-methylpentan-1-ol allow for specific oxidation and reduction transformations.

Oxidation: The primary alcohol moiety is susceptible to oxidation. Depending on the reagent and reaction conditions, it can be oxidized to the corresponding aldehyde, (2-amino-4-methylpentanal, or "leucinal"), or further to the carboxylic acid (2-amino-4-methylpentanoic acid, which is the parent amino acid, Leucine). Standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are used for aldehyde synthesis, while stronger oxidants like potassium permanganate (B83412) or Jones reagent would lead to the carboxylic acid. Care must be taken to avoid side reactions, as the amino group can also be oxidized, potentially leading to degradation. scispace.com In some biological contexts, unidentified degradation products can arise from the oxidation of amino acids. scispace.com

Reduction: The compound itself is the product of the reduction of its parent amino acid, L-leucine, or its corresponding esters. scholaris.ca For example, N-protected leucine (B10760876) can be reduced using reagents like diisobutylaluminium hydride (DIBAL-H) or by forming a mixed anhydride (B1165640) that is then reduced with sodium borohydride (B1222165) to yield N-protected leucinol. scholaris.ca Further reduction of 2-Amino-4-methylpentan-1-ol itself is not a common transformation as the functional groups are already in a low oxidation state.

Condensation and Cyclization Reactions of this compound

The presence of both an amino and a hydroxyl group in a 1,2-relationship makes 2-Amino-4-methylpentan-1-ol an ideal substrate for condensation and cyclization reactions to form five-membered heterocycles.

Oxazolidine (B1195125) Formation: The most common cyclization is the reaction with aldehydes or ketones to form oxazolidines. wikipedia.org The reaction proceeds via the initial formation of a Schiff base (imine) between the amino group and the carbonyl compound, followed by a rapid intramolecular cyclization where the hydroxyl group attacks the iminium carbon. This reaction is typically reversible and acid-catalyzed. wikipedia.orgscirp.org

Bis(oxazoline) Synthesis: Chiral leucinol is a key building block for synthesizing bis(oxazoline) (BOX) ligands, which are privileged structures in asymmetric catalysis. orgsyn.org This is typically achieved through a two-step process involving condensation with a dicarboxylic acid derivative (like 2,2-dimethylpropanedioyl dichloride) to form a diamide, followed by cyclization to form the two oxazoline (B21484) rings. orgsyn.org

Py-Box Ligand Synthesis: In a similar fashion, it can be used to create Pyridine-bis(oxazoline) or "Py-box" ligands. A δ-carboline derivative with a carboxylic acid group can undergo condensation with chiral (S)-tert-leucinol, followed by intramolecular cyclization, to yield a functionalized chiral Py-box-type ligand. rsc.org

Derivatization and Functional Group Interconversion Strategies for this compound

Derivatization of 2-Amino-4-methylpentan-1-ol is crucial for both analytical purposes and for its use as a synthetic intermediate. These strategies often involve the interconversion of its primary functional groups.

Derivatization for Analysis: To separate enantiomers or to detect the molecule using methods like HPLC, it is often derivatized. Low UV absorbance is a common issue with amino alcohols, necessitating the introduction of a chromophore. scispace.com

Reaction with chiral derivatizing agents (CDRs) containing a chromophore, such as naproxen (B1676952) derivatives or Marfey's reagent, creates diastereomers that can be separated and quantified. scispace.com

Formation of diastereomeric esters by reacting the hydroxyl group with an axially chiral acid, like 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA), allows for the determination of absolute configuration using NMR spectroscopy. acs.org

Functional Group Protection: For selective reactions, one of the functional groups is temporarily protected.

Amine Protection: The amino group is commonly protected as a tert-butyloxycarbonyl (Boc) carbamate. This is achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting N-Boc-leucinol allows for selective reactions at the hydroxyl group, such as esterification or oxidation. scholaris.caacs.org

Hydroxyl Protection/Activation: The hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base. orgsyn.org This activates the position for nucleophilic substitution.

The following table summarizes common derivatization strategies:

Table 1: Derivatization Strategies for 2-Amino-4-methylpentan-1-ol

| Functional Group | Reagent(s) | Product Type | Purpose |

| Amino Group | Acyl Chloride / Anhydride | Amide | Synthetic Intermediate |

| Amino Group | Di-tert-butyl dicarbonate (Boc₂O) | Boc-Carbamate | Amine Protection |

| Amino Group | Chiral Derivatizing Agent (e.g., Marfey's Reagent) | Diastereomeric Amide/Amine | Analytical Enantioseparation scispace.com |

| Hydroxyl Group | Carboxylic Acid / Acyl Chloride | Ester | Synthetic Intermediate |

| Hydroxyl Group | Chiral Carboxylic Acid (e.g., TBBA) | Diastereomeric Ester | Analytical Configuration Assignment acs.org |

| Hydroxyl Group | Tosyl Chloride (TsCl) | Tosylate Ester | Activation for Substitution orgsyn.org |

| Both | Aldehyde / Ketone | Oxazolidine | Heterocycle Synthesis / Chiral Auxiliary wikipedia.org |

| Both | Dicarboxylic Acid Dichloride | Bis(oxazoline) | Ligand Synthesis orgsyn.org |

Stereochemical Influence on the Chemical Transformations of this compound

The most significant aspect of 2-Amino-4-methylpentan-1-ol in organic synthesis is its use in chiral forms, (S)-Leucinol or (R)-Leucinol, as a chiral auxiliary . nih.govwikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

The chiral center at the C2 position, bearing the amino and hydroxymethyl groups, effectively controls the facial selectivity of reactions. The bulky isobutyl group provides significant steric hindrance, forcing incoming reagents to attack the substrate from the less hindered face.

Asymmetric Alkylation: When chiral leucinol is converted into an amide or an oxazolidinone, the resulting enolate can be alkylated with high diastereoselectivity. The auxiliary's stereocenter directs the approach of the alkylating agent. wikipedia.org For example, N-tert-butylsulfinyl-isoindolinones derived from tert-leucinol can be deprotonated and alkylated to give 3-substituted isoindolinones with high diastereomeric ratios. acs.org

Asymmetric Additions: Chiral nitrones derived from tert-leucinol undergo diastereoselective addition of carbamoyl (B1232498) anions. nih.govorganic-chemistry.org Similarly, chiral copper azaenolates derived from the methyl ether of (R)-tert-leucinol undergo 1,4-addition to enones with high stereocontrol. rug.nl

Chiral Ligands: As mentioned in section 3.1.3, oxazolines, bis(oxazolines), and Py-box ligands synthesized from chiral leucinol are used in a vast number of metal-catalyzed asymmetric reactions, including hydrogenations, cyclopropanations, and Michael additions. orgsyn.orgdiva-portal.orgacs.org The ligand coordinates to a metal center, creating a chiral environment that forces the substrate to react in a highly stereoselective manner. diva-portal.org

The auxiliary is typically removed at the end of the synthetic sequence by hydrolysis or reduction, yielding an enantiomerically enriched product. The recovered chiral leucinol can often be recycled. sigmaaldrich.com

Investigations into Degradation Pathways of this compound

Specific literature detailing the forced degradation or abiotic degradation pathways of this compound is not extensive. However, its chemical structure allows for the prediction of several potential degradation routes based on the reactivity of its functional groups.

Oxidative Degradation: As with many organic molecules, oxidation is a likely degradation pathway.

Oxidation of the primary alcohol can lead to the formation of the corresponding aldehyde and carboxylic acid, as noted in section 3.1.2.

In biological systems, amino acid metabolism pathways are relevant. Leucine, the parent amino acid, is metabolized via transamination to α-ketoisocaproate (KIC). physiology.orgplos.org Leucinol can inhibit this pathway, but it is plausible that similar enzymatic machinery could catalyze its oxidation back towards leucine or its metabolites. physiology.org

Hydrolytic Degradation: The compound itself is stable to hydrolysis. However, if it is incorporated as a monomer into a larger polymer, such as a polyester (B1180765) or polyamide, the ester or amide linkages would be susceptible to hydrolysis. mdpi.com The degradation of such polymers often proceeds via hydrolysis of ester bonds, which are generally the most labile. mdpi.com

Thermal Degradation: At elevated temperatures, elimination reactions may occur. Dehydration of the alcohol could potentially lead to the formation of an enamine or an allylic amine. Cyclization to the oxazolidine could also occur, with subsequent degradation. In protein hydrolysis studies, amino acids are heated under acidic conditions, and while stable, some degradation can occur. scispace.com

Table 2: Potential Degradation Pathways and Products

| Degradation Pathway | Trigger | Potential Product(s) |

| Alcohol Oxidation | Oxidizing agents, enzymes | 2-Amino-4-methylpentanal, Leucine |

| Deamination | Harsh conditions, specific enzymes | 4-Methylpentan-1,2-diol |

| Dehydration | High temperature, acid/base catalysis | 2-Amino-4-methylpent-1-ene |

| Hydrolysis (of derivatives) | Water, acid/base | Cleavage of ester/amide bonds |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 4 Methylpentan 1 Ol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of 2-Amino-4-methylpentan-1-OL (B168986) hydrochloride in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

A representative ¹H NMR spectrum of the free base, L(+)-Leucinol, shows characteristic signals that can be extrapolated to its hydrochloride salt. chemicalbook.com For instance, the two diastereotopic protons of the -CH2OH group would appear as distinct multiplets due to their different spatial relationships with the chiral center. The proton attached to the chiral carbon (-CH(NH2)-) would also present a complex multiplet due to coupling with the neighboring methylene and methine protons. The isopropyl group would show a doublet for the two methyl groups and a multiplet for the methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and the nature of the attached functional groups. The carbonyl carbon of the alcohol group (-CH2OH) would appear in the range of 60-70 ppm. The chiral carbon atom bonded to the amino group would be observed further downfield. The carbons of the isobutyl group would have characteristic chemical shifts in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-4-methylpentan-1-OL Hydrochloride

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH2OH) | ~3.5-3.8 | ~65 |

| C2 (-CH(NH3+)-) | ~3.0-3.3 | ~55 |

| C3 (-CH2-) | ~1.2-1.6 | ~40 |

| C4 (-CH(CH3)2) | ~1.7-2.0 | ~25 |

| C5, C6 (-CH3) | ~0.9-1.0 | ~22, 23 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) can be employed.

The ESI mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺, corresponding to the protonated form of the free base, 2-amino-4-methylpentan-1-ol. Given the molecular weight of the free base (117.19 g/mol ), the molecular ion peak would appear at an m/z of approximately 118.19. guidechem.com

Under electron ionization, the molecule undergoes fragmentation, providing valuable structural information. The fragmentation of 2-Amino-4-methylpentan-1-OL would likely proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.

Loss of a water molecule: The presence of a hydroxyl group can lead to the elimination of a water molecule (18 Da) from the molecular ion.

Loss of the isobutyl group: Cleavage of the bond between C2 and C3 can result in the loss of an isobutyl radical (57 Da).

Table 2: Expected Mass Spectrometry Fragmentation of 2-Amino-4-methylpentan-1-OL

| m/z | Possible Fragment |

| 118 | [M+H]⁺ |

| 100 | [M+H - H₂O]⁺ |

| 88 | [M+H - CH₂O]⁺ |

| 61 | [M+H - C₄H₉]⁺ |

| 44 | [CH₂(NH₂)]⁺ |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, a single-crystal X-ray diffraction study would definitively confirm the (S) or (R) configuration of the chiral center at C2.

The crystallographic analysis would also reveal details about the solid-state packing of the molecules, including intermolecular interactions such as hydrogen bonding. In the crystal lattice of the hydrochloride salt, it is expected that the ammonium (B1175870) group (-NH3+) and the hydroxyl group (-OH) would be involved in a network of hydrogen bonds with the chloride ions and neighboring molecules. This hydrogen bonding network plays a crucial role in the stability and physical properties of the crystalline solid.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of a compound based on the vibrations of its chemical bonds. These techniques are highly effective for identifying functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the primary ammonium group (-NH3+) would appear as a broad band with multiple shoulders in the 2800-3200 cm⁻¹ region. Other significant peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹, N-H bending vibrations around 1500-1600 cm⁻¹, and C-O stretching vibrations around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C backbone and C-H vibrations.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3500 (broad) |

| N-H (ammonium) | Stretching | 2800-3200 (broad) |

| C-H (aliphatic) | Stretching | 2850-3000 |

| N-H (ammonium) | Bending | 1500-1600 |

| C-O (alcohol) | Stretching | 1050-1150 |

Advanced Chromatographic Techniques for Purity, Enantiomeric Excess, and Impurity Profiling

Chromatographic techniques are essential for assessing the purity, determining the enantiomeric excess, and identifying potential impurities in this compound.

Purity and Impurity Profiling: High-performance liquid chromatography (HPLC) is a widely used technique for determining the purity of pharmaceutical compounds and for impurity profiling. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727), would be suitable for separating this compound from any non-polar impurities. Detection can be achieved using a UV detector if the impurities have a chromophore, or more universally with a charged aerosol detector (CAD) or a mass spectrometer (LC-MS). Gas chromatography (GC) can also be employed for purity analysis, often after derivatization to increase the volatility of the compound.

Enantiomeric Excess Determination: As 2-Amino-4-methylpentan-1-OL is a chiral compound, determining its enantiomeric purity is critical. This is typically achieved using chiral chromatography.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of amino alcohols. The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol (B130326).

Chiral GC: Gas chromatography with a chiral capillary column can also be used to separate the enantiomers. Prior to analysis, the amino alcohol is usually derivatized to make it more volatile and to enhance the chiral recognition on the stationary phase.

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Computational and Theoretical Chemistry Studies on 2 Amino 4 Methylpentan 1 Ol Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Amino-4-methylpentan-1-OL (B168986) hydrochloride, DFT calculations would typically be employed to determine optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and various molecular orbital descriptors.

A hypothetical data table for DFT-calculated properties might look like this:

| Property | Calculated Value | Method/Basis Set |

| Total Energy | Data not available | e.g., B3LYP/6-31G |

| HOMO Energy | Data not available | e.g., B3LYP/6-31G |

| LUMO Energy | Data not available | e.g., B3LYP/6-31G |

| Dipole Moment | Data not available | e.g., B3LYP/6-31G |

This table is for illustrative purposes only, as no specific data for 2-Amino-4-methylpentan-1-OL hydrochloride has been found.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to explore potential synthetic routes and reaction mechanisms. For this compound, this could involve modeling the reduction of L-leucine or its derivatives, followed by salt formation. Such studies would identify transition states, intermediates, and calculate activation energies, providing insights into reaction kinetics and thermodynamics. No such modeling studies for the synthesis of this specific hydrochloride salt have been identified in the literature.

Prediction and Interpretation of Spectroscopic Data

Theoretical calculations are frequently used to predict and help interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating theoretical chemical shifts and vibrational frequencies, researchers can compare them with experimental data to confirm the structure and assign spectral features.

A hypothetical data table for predicted vs. experimental spectroscopic data might include:

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | Data not available | Data not available |

| C2 (CH) | Data not available | Data not available |

| C3 (CH₂) | Data not available | Data not available |

| C4 (CH) | Data not available | Data not available |

| C5 (CH₃) | Data not available | Data not available |

| C6 (CH₃) | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found.

Applications in Advanced Organic Synthesis and Materials Chemistry

2-Amino-4-methylpentan-1-OL (B168986) Hydrochloride as a Chiral Building Block in Complex Molecule Construction

The hydrochloride salt of L-Leucinol, 2-Amino-4-methylpentan-1-ol hydrochloride, serves as a readily available and cost-effective starting material from the chiral pool for the enantioselective synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for its incorporation into various molecular scaffolds, imparting stereochemical control.

One of the most prominent applications is in the synthesis of chiral auxiliaries, such as Evans-type oxazolidinones. researchgate.netnih.gov These auxiliaries are temporarily attached to a prochiral substrate to direct subsequent chemical transformations in a stereoselective manner. For instance, (S)-4-isopropyloxazolidin-2-one, derived from L-leucinol, can be used to control the stereochemistry of aldol (B89426) reactions, alkylations, and other C-C bond-forming reactions, which are fundamental steps in the total synthesis of many natural products and pharmaceutically active compounds. researchgate.netwilliams.edu The predictable stereochemical outcomes and the ease of removal and recycling of the auxiliary make this a powerful strategy in modern organic synthesis. williams.edu

The utility of this compound extends to the synthesis of bioactive molecules. chemimpex.com For example, it can be a precursor for the synthesis of chiral 1,2-amino alcohols, a structural motif present in numerous pharmaceuticals. nih.govresearchgate.net The synthesis of these complex molecules often involves multiple steps where the stereocenter from L-leucinol is preserved and transferred to the final product.

Table 1: Examples of Complex Molecules Synthesized Using L-Leucinol-Derived Chiral Auxiliaries

| Chiral Auxiliary | Type of Reaction | Product Class |

|---|---|---|

| (S)-4-Isopropyloxazolidin-2-one | Asymmetric Aldol Reaction | β-Hydroxy carbonyl compounds |

| (S)-4-Isopropyloxazolidin-2-one | Asymmetric Alkylation | α-Substituted carboxylic acids |

Design and Application of this compound-Derived Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, and this compound provides a versatile scaffold for their synthesis. The amino and hydroxyl groups can be readily modified to create a diverse range of bidentate and multidentate ligands that can coordinate with various transition metals.

A significant class of ligands derived from this amino alcohol are chiral oxazolines. These ligands have proven to be highly effective in a multitude of asymmetric catalytic reactions. For example, phosphine-oxazoline (PHOX) ligands, where the oxazoline (B21484) ring is derived from L-leucinol, have been successfully employed in asymmetric hydrogenations, hydrosilylations, and various C-C bond-forming cross-coupling reactions. The steric bulk of the isobutyl group from the leucinol backbone can effectively shield one face of the metal's coordination sphere, leading to high enantioselectivities.

Another important class of ligands are Schiff bases, formed by the condensation of the amino group of 2-Amino-4-methylpentan-1-ol with an aldehyde or ketone. jocpr.com These Schiff base ligands can form stable complexes with metals like copper, cobalt, and palladium, which have shown catalytic activity in oxidation, reduction, and C-C coupling reactions. jocpr.comresearchgate.net The chirality of the leucinol moiety is transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products. jocpr.com For instance, chiral Schiff base copper complexes have been utilized in asymmetric aldol reactions, affording products with high yields and enantioselectivities. jocpr.com

Furthermore, leucinol derivatives have been used to create chiral stationary phases (CSPs) for ligand-exchange chromatography. nih.gov These CSPs are capable of resolving racemic mixtures of various compounds, including proton pump inhibitors, by forming transient diastereomeric complexes with the analytes. nih.gov Protecting the residual silanol (B1196071) groups on the silica (B1680970) surface of these CSPs has been shown to improve their chiral recognition ability. nih.gov

Table 2: Performance of L-Leucinol-Derived Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Phosphine-Oxazoline (PHOX) | Iridium | Asymmetric Hydrogenation | Up to 99% | N/A |

| Schiff Base | Copper | Asymmetric Aldol Reaction | High | jocpr.com |

Role of this compound in Supramolecular Chemistry and Self-Assembling Systems

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, have been harnessed to create complex and functional self-assembling systems. Amino acids and their derivatives are excellent building blocks for such systems due to their ability to form multiple hydrogen bonds and engage in other non-covalent interactions like van der Waals forces. nih.gov

While specific studies focusing solely on the supramolecular assembly of this compound are not extensively documented, the behavior of related amino acid derivatives provides strong insights into its potential. The presence of both a hydrogen bond donor (amine and hydroxyl groups) and an acceptor (hydroxyl oxygen) in the molecule makes it a prime candidate for forming ordered structures. The hydrochloride salt introduces ionic interactions, which can further direct the self-assembly process.

Derivatives of amino acids, including those with long alkyl chains, have been shown to act as low-molecular-weight organogelators. nih.govrsc.org These molecules can self-assemble in organic solvents to form three-dimensional networks that immobilize the solvent, resulting in the formation of a gel. rsc.orgwhiterose.ac.uk The self-assembly is driven by a combination of hydrogen bonding between the amino acid headgroups and van der Waals interactions between the aliphatic chains. rsc.org It is conceivable that appropriately modified derivatives of this compound could exhibit similar gelation properties, leading to the development of novel soft materials.

The formation of supramolecular gels can be triggered by external stimuli such as temperature or pH changes, making them responsive materials with potential applications in areas like drug delivery and sensor technology. nih.gov The chiral nature of the building block can also be translated to the macroscopic properties of the gel, leading to the formation of chiral aggregates.

Integration of this compound Derivatives in Polymer and Advanced Materials Research

The incorporation of chiral units into polymer backbones or as pendant groups can lead to materials with unique optical, mechanical, and biological properties. This compound, and more commonly its parent amino acid L-leucine, have been utilized in the synthesis of various biodegradable and biocompatible polymers. nih.govnih.gov

Polyamides and polyurethanes are two classes of polymers where amino acid-based monomers have been successfully integrated. nih.govnih.gov For instance, polyamides containing L-leucine residues have been reported as biodegradable materials. nih.govnih.gov The synthesis of these polymers can be achieved through condensation polymerization of diamines and diacids, where one or both monomers are derived from amino acids. The properties of the resulting polymers, such as their crystallinity and thermal stability, can be tuned by the choice of the comonomers. nih.gov For example, polymers containing the bulky isobutyl side chain of leucine (B10760876) tend to be more amorphous compared to those derived from less sterically hindered amino acids like alanine. nih.gov

L-tyrosine-based polyurethanes have been developed to overcome the processing challenges associated with traditional poly(amino acids) while retaining their desirable properties like biodegradability. nih.gov Similar strategies could be employed with leucinol derivatives to create novel elastomeric and biocompatible materials for applications in tissue engineering and medical devices. nih.gov

Furthermore, chiral ionic liquids have been synthesized from leucinol. nih.gov These ionic liquids, both in their monomeric and polymeric forms, have been used as chiral selectors in capillary electrophoresis for the separation of enantiomers. nih.gov This highlights the potential of this compound derivatives in the development of advanced separation materials.

Table 3: Polymers Derived from Leucine/Leucinol

| Polymer Type | Monomer(s) | Key Properties | Potential Applications |

|---|---|---|---|

| Polyamide | L-leucine derived diamine, dicarboxylic acid | Biodegradable, amorphous | Biomedical materials |

| Polyurethane | L-tyrosine and potentially leucinol diols, diisocyanate | Elastomeric, biocompatible, biodegradable | Tissue engineering |

Development of Novel Reagents and Intermediates from this compound

Beyond its direct use as a building block, this compound serves as a precursor for the synthesis of a variety of novel reagents and reactive intermediates. chemimpex.com Its functional groups can be transformed into other reactive moieties, expanding its synthetic utility.

For example, the amino group can be converted into an isocyanate, a highly reactive intermediate used in the synthesis of urethanes, ureas, and other nitrogen-containing compounds. The hydroxyl group can be activated or converted into a leaving group, facilitating nucleophilic substitution reactions.

The development of chiral derivatization reagents is another area where this compound finds application. researchgate.netnih.gov These reagents are designed to react with specific functional groups in analytes, allowing for their separation and quantification by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Chiral reagents derived from amino alcohols can be used to determine the enantiomeric composition of various compounds, which is crucial in fields like pharmacology and metabolomics.

Future Directions and Emerging Research Avenues for 2 Amino 4 Methylpentan 1 Ol Hydrochloride

Exploration of Unconventional Reaction Methodologies

Traditional methods for the synthesis of amino alcohols often rely on standard batch processes. However, the exploration of unconventional reaction methodologies is opening new doors for the synthesis of 2-amino-4-methylpentan-1-ol (B168986) hydrochloride, offering potential improvements in yield, selectivity, and process safety.

Photocatalysis: The use of light to drive chemical reactions, known as photocatalysis, is a rapidly growing field in organic synthesis. For the synthesis of chiral β-amino alcohols, photocatalytic methods can enable regio- and enantioselective C-H amination of alcohols. nih.gov This approach could be applied to the synthesis of 2-amino-4-methylpentan-1-ol by utilizing a suitable photocatalyst to activate a C-H bond in a precursor alcohol, followed by amination. nih.govresearchgate.net A proposed multi-catalytic strategy involves an iridium photocatalyst that selectively excites a chiral copper catalyst complex bound to an imidate-activated alcohol, leading to the formation of a chiral oxazoline (B21484) intermediate, which can then be hydrolyzed to the desired amino alcohol. nih.gov

Sonochemistry: The application of ultrasound to chemical reactions, or sonochemistry, can enhance reaction rates and yields. Ultrasound promotes the formation of radicals and can improve mass transfer, making it a valuable tool for various organic transformations. researchgate.netnanobioletters.comresearchgate.net The synthesis of 2-amino-4-methylpentan-1-ol could potentially be accelerated by employing ultrasound to promote the key bond-forming steps, possibly in aqueous media to align with green chemistry principles. researchgate.netnanobioletters.com

The following table summarizes potential unconventional methodologies for the synthesis of 2-amino-4-methylpentan-1-ol.

| Methodology | Potential Advantages | Illustrative Precursor |

| Photocatalysis | High selectivity, mild reaction conditions | 4-methyl-1-pentanol derivative |

| Sonochemistry | Increased reaction rates, improved yields | 4-methyl-1-pentene oxide and ammonia |

Mechanistic Insights into Complex Chemical Systems

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. For 2-amino-4-methylpentan-1-ol hydrochloride, mechanistic studies are focused on both its formation and the role of the hydrochloride salt.

Computational Studies: Density Functional Theory (DFT) calculations are powerful tools for elucidating reaction pathways and transition states. acs.orgacs.org Computational studies on the reaction of β-amino alcohols with thionyl chloride, a common reagent for forming the hydrochloride salt, have provided insights into the competing reaction pathways. cdnsciencepub.com These studies can help in understanding the role of the protonated amine in directing the reaction towards the desired chloro derivative, which is a precursor to the final product. cdnsciencepub.comorgsyn.org Mechanistic investigations combining experimental and computational data can reveal the intricate noncovalent interactions that govern the stereochemical outcome of the reaction. acs.org

Role of the Hydrochloride: The use of the hydrochloride salt of the amino alcohol precursor can significantly influence the reaction outcome. cdnsciencepub.com In chlorination reactions with thionyl chloride, starting with the hydrochloride salt can lead to higher yields of the desired chlorinated intermediate compared to the free base. cdnsciencepub.com Mechanistic studies suggest that the protonated amine prevents side reactions at the nitrogen atom and promotes the desired reaction at the hydroxyl group. cdnsciencepub.comorgsyn.org

A summary of key areas for mechanistic investigation is provided in the table below.

| Area of Investigation | Key Questions to Address |

| Formation of the Amino Alcohol | What is the detailed mechanism of C-N bond formation? What is the role of the catalyst in controlling stereoselectivity? |

| Formation of the Hydrochloride Salt | What is the precise mechanism of the reaction with HCl or thionyl chloride? How does the protonated amine influence the reaction pathway? |

Sustainable and Energy-Efficient Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve energy efficiency.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Transaminases are particularly promising for the synthesis of chiral amines and amino alcohols. rsc.orgnih.govnih.govdiva-portal.orgrsc.orgnih.gov The synthesis of 2-amino-4-methylpentan-1-ol could be achieved through the biocatalytic transamination of a corresponding keto alcohol precursor. Protein engineering and optimization of reaction conditions are key to developing efficient and scalable biocatalytic processes. rsc.orgnih.gov The use of engineered enzymes can broaden the substrate scope and enhance the stereoselectivity of the transformation. rsc.orgnih.gov

Renewable Feedstocks: The development of synthetic routes that utilize renewable starting materials is a cornerstone of sustainable chemistry. Research is ongoing to produce key chemical intermediates from biomass. While specific pathways to 2-amino-4-methylpentan-1-ol from renewable feedstocks are not yet established, the general progress in biorefining could eventually provide sustainable sources for its precursors.

The table below highlights sustainable approaches for the synthesis of 2-amino-4-methylpentan-1-ol.

| Approach | Key Features | Potential Precursor |

| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, aqueous media | 1-hydroxy-4-methyl-2-pentanone |

| Synthesis from Renewable Feedstocks | Reduced reliance on fossil fuels, potential for biodegradable byproducts | Bio-derived isobutanol or other C4/C5 building blocks |

Advanced Analytical Tools for In-Situ Monitoring of Reactions

Real-time monitoring of chemical reactions is essential for process understanding, optimization, and control. Process Analytical Technology (PAT) utilizes in-situ analytical tools to achieve this. nih.govresearchgate.netnih.goveuropeanpharmaceuticalreview.com

FT-IR and Raman Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for in-situ reaction monitoring. thermofisher.comirdg.orgyoutube.comspectroscopyonline.comyoutube.comresearchgate.netnih.govspringernature.com These methods can provide real-time information on the concentration of reactants, intermediates, and products by tracking their characteristic vibrational bands. For the synthesis of this compound, FT-IR could be used to monitor the disappearance of the carbonyl group of a ketone precursor and the appearance of the C-N and O-H bands of the product. youtube.com Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and for analyzing solid-state transformations, such as the crystallization of the final hydrochloride salt. researchgate.netnih.govspringernature.comarxiv.org

Crystallization Monitoring: The crystallization of the final hydrochloride salt is a critical step that determines the purity and physical properties of the product. PAT tools can be employed to monitor and control this process. nih.govresearchgate.netnih.goveuropeanpharmaceuticalreview.comsdu.dk Techniques such as in-situ FT-IR or Raman spectroscopy can track the concentration of the solute in the solution and the formation of the solid phase, allowing for precise control over supersaturation and crystal growth. researchgate.net

The following table summarizes advanced analytical tools for in-situ monitoring.

| Analytical Tool | Information Provided | Application in Synthesis |

| In-situ FT-IR Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Monitoring the progress of the amination reaction. |

| In-situ Raman Spectroscopy | Real-time concentration profiles, information on molecular structure and polymorphism. | Monitoring the synthesis in aqueous media and the crystallization of the hydrochloride salt. |

Q & A

Q. What analytical methods are recommended for characterizing 2-Amino-4-methylpentan-1-OL hydrochloride?

Nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) are standard methods for structural elucidation and purity assessment. For isotopic analogs (e.g., deuterated derivatives), detailed characterization includes mass spectrometry to confirm isotopic incorporation and chromatographic methods to validate stability under analytical conditions .

Q. How should researchers ensure the stability of this compound during storage?

Store the compound at ambient temperature in airtight, light-protected containers to prevent degradation. For hygroscopic or thermally sensitive batches, consider desiccants or refrigeration (2–8°C) if supported by stability studies. Regular re-analysis via HPLC or NMR is advised to monitor degradation products .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in purity assessments between NMR and LC-MS data?

Cross-validate results using orthogonal methods:

- NMR : Quantify residual solvents or impurities via integration of proton signals.

- LC-MS : Compare ion fragmentation patterns against reference standards.

- Pharmacopeial alignment : Benchmark against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) guidelines for traceability .

Q. How can synthetic routes for derivatives of this compound be optimized to minimize side reactions?

- Reaction design : Use protecting groups (e.g., Boc) for the amino moiety to prevent undesired substitutions.

- Condition screening : Test solvent polarity (e.g., DMF vs. THF) and temperature gradients to suppress byproducts like oxidation or dimerization.

- Post-reaction analysis : Employ tandem LC-MS/MS to identify intermediates and optimize reaction quenching .

Q. What challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Matrix effects (e.g., protein binding or ion suppression) complicate quantification. Solutions include:

Q. What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Density Functional Theory (DFT) : Model electron density distributions to identify reactive sites (e.g., amino or hydroxyl groups).

- Molecular docking : Simulate interactions with enzymes or receptors to guide derivatization for biological studies.

- Kinetic simulations : Predict reaction pathways using software like Gaussian or Schrödinger Suite .

Methodological Considerations

- Data Contradiction Analysis : When spectroscopic and chromatographic data conflict (e.g., unexpected melting points), re-examine sample preparation (e.g., crystallization solvents) and confirm instrument calibration .

- Reference Standards : For regulatory compliance, cross-reference synthesized batches against certified pharmacopeial standards, ensuring traceability through Certificate of Analysis (CoA) documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.